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molecular formula C7H11N3O2 B1581661 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 31037-02-2

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1581661
M. Wt: 169.18 g/mol
InChI Key: MEUSJJFWVKBUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834447

Procedure details

A solution of ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol) and methylhydrazine (18.5 g, 0.4 mol) in 200 mL absolute ethanol was refluxed for 1.5 h, then cooled to RT and filtered. The filtrate was concentrated in vacuo and the residue was triturated with ether to give 54 g of crude ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in 75.4% yield.
Quantity
68 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC=[C:5]([C:11]#[N:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH3:13][NH:14][NH2:15].[CH2:16](O)C>>[NH2:12][C:11]1[N:15]([CH3:16])[N:14]=[CH:13][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
methylhydrazine
Quantity
18.5 g
Type
reactant
Smiles
CNN
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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